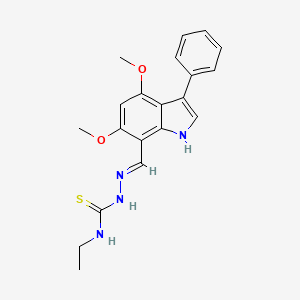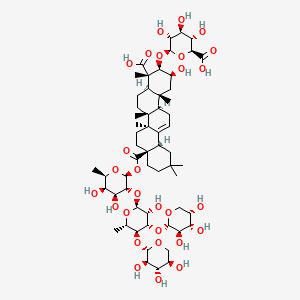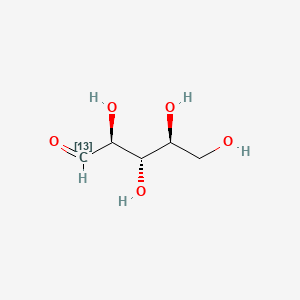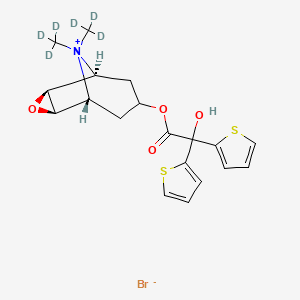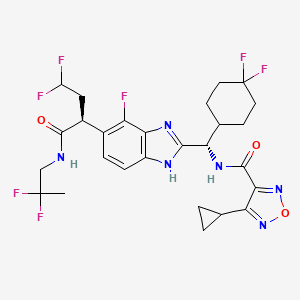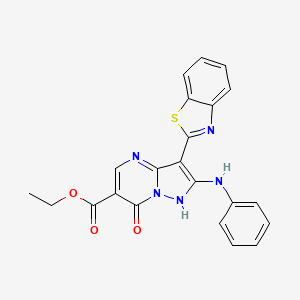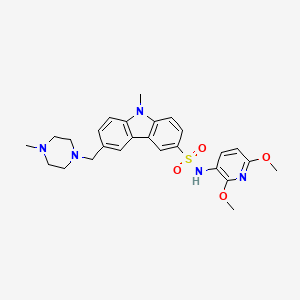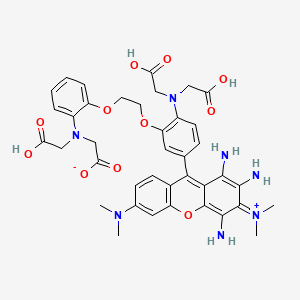
Rhod 2 triammonium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rhod 2 triammonium salt is a cell-impermeable fluorescent probe used primarily for detecting calcium ions (Ca²⁺) in biological systems. It operates in the visible spectrum and has a lower affinity for calcium ions compared to other indicators like FURA 2 . The compound is particularly useful in fluorescence microscopy and flow cytometry due to its visible excitable wavelengths .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Rhod 2 triammonium salt involves multiple steps, starting from the base compound RhodamineSpecific reaction conditions, such as temperature and pH, are carefully controlled to ensure the purity and efficacy of the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve a product that meets stringent quality standards. The compound is usually stored at low temperatures to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions: Rhod 2 triammonium salt primarily undergoes chelation reactions with calcium ions. It does not participate in oxidation, reduction, or substitution reactions under normal conditions .
Common Reagents and Conditions: The compound is often used in conjunction with reagents like dimethyl sulfoxide (DMSO) for preparing stock solutions. It is soluble in both DMSO and water, provided the pH is above 6 .
Major Products Formed: The primary product formed from the interaction of this compound with calcium ions is a fluorescent complex that emits light at specific wavelengths, making it detectable under a fluorescence microscope .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Rhod 2 triammonium salt is used as a calcium indicator in various analytical techniques. Its ability to form fluorescent complexes with calcium ions makes it valuable for studying calcium ion concentrations in different chemical environments .
Biology: In biological research, the compound is used to monitor intracellular calcium levels. It is particularly useful in studies involving cell signaling and calcium homeostasis. The compound can be loaded into cells via microinjection or scrape loading .
Medicine: In medical research, this compound is employed to study calcium-related physiological processes. It is used in experiments to understand the role of calcium ions in muscle contraction, neurotransmitter release, and other cellular functions .
Industry: In industrial applications, the compound is used in the development of diagnostic tools and assays that require precise measurement of calcium ion concentrations.
Wirkmechanismus
Rhod 2 triammonium salt functions by binding to calcium ions, resulting in a significant increase in fluorescence. The compound has a high affinity for calcium ions, with a dissociation constant (Kd) of approximately 1 µM . Upon binding to calcium, the compound undergoes a conformational change that enhances its fluorescent properties. This mechanism allows for the accurate detection and measurement of calcium ion concentrations in various biological and chemical systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- FURA 2
- Fluo-3
- Fluo-4
Uniqueness: Compared to similar compounds, Rhod 2 triammonium salt operates at longer wavelengths, which reduces interference from autofluorescence and allows for simultaneous use with other fluorescent dyes. Its lower affinity for calcium ions compared to FURA 2 makes it suitable for applications where high calcium concentrations are expected .
Conclusion
This compound is a versatile and valuable compound in scientific research, particularly in the fields of chemistry, biology, and medicine. Its unique properties and high specificity for calcium ions make it an indispensable tool for researchers studying calcium-related processes.
Eigenschaften
Molekularformel |
C39H43N7O11 |
|---|---|
Molekulargewicht |
785.8 g/mol |
IUPAC-Name |
2-[2-[2-[2-[bis(carboxymethyl)amino]-5-[1,2,4-triamino-6-(dimethylamino)-3-dimethylazaniumylidenexanthen-9-yl]phenoxy]ethoxy]-N-(carboxymethyl)anilino]acetate |
InChI |
InChI=1S/C39H43N7O11/c1-43(2)22-10-11-23-27(16-22)57-39-34(35(40)36(41)38(37(39)42)44(3)4)33(23)21-9-12-25(46(19-31(51)52)20-32(53)54)28(15-21)56-14-13-55-26-8-6-5-7-24(26)45(17-29(47)48)18-30(49)50/h5-12,15-16,40H,13-14,17-20,41-42H2,1-4H3,(H4,47,48,49,50,51,52,53,54) |
InChI-Schlüssel |
JTGWQGNDUCIAKC-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C(=C(C(=[N+](C)C)C(=C3O2)N)N)N)C4=CC(=C(C=C4)N(CC(=O)O)CC(=O)O)OCCOC5=CC=CC=C5N(CC(=O)O)CC(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


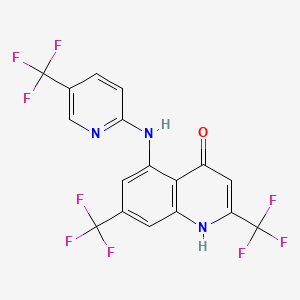
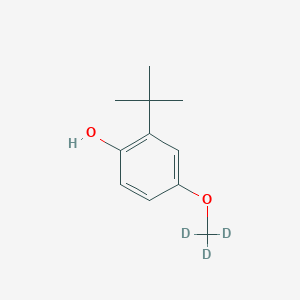
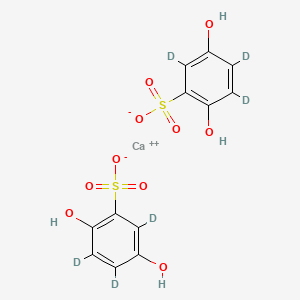
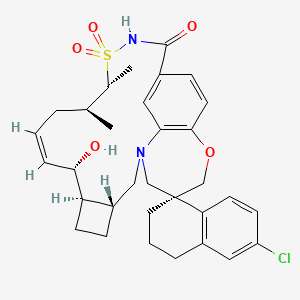
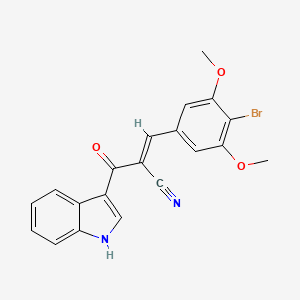
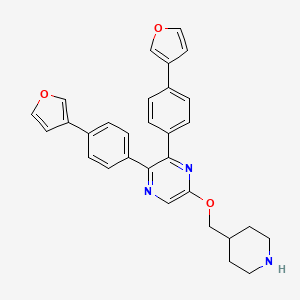
![2-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazine-3,5-dione](/img/structure/B12407838.png)
